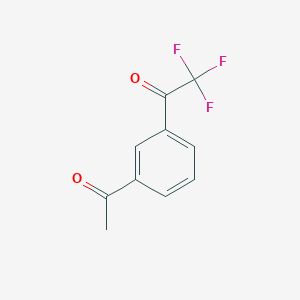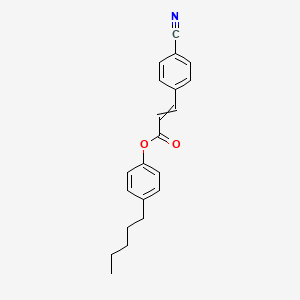
p-Pentylphenyl p-cyanocinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Pentylphenyl p-cyanocinnamate: is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to a cyanocinnamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Pentylphenyl p-cyanocinnamate typically involves the Knoevenagel condensation reaction. This reaction is carried out between p-pentylbenzaldehyde and p-cyanocinnamic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Pentylphenyl p-cyanocinnamate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyanocinnamate group can yield amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: p-Pentylbenzoic acid derivatives.
Reduction: p-Pentylphenyl p-aminocinnamate.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Pentylphenyl p-cyanocinnamate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cinnamate derivatives.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of p-Pentylphenyl p-cyanocinnamate involves its interaction with specific molecular targets. The cyanocinnamate group can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins or other biomolecules through covalent bonding.
Vergleich Mit ähnlichen Verbindungen
- p-Methylphenyl p-cyanocinnamate
- p-Ethylphenyl p-cyanocinnamate
- p-Propylphenyl p-cyanocinnamate
Comparison: p-Pentylphenyl p-cyanocinnamate is unique due to the longer alkyl chain (pentyl group) attached to the phenyl ring. This structural feature can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. The presence of the cyanocinnamate group also imparts distinct electronic properties, making it suitable for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
61924-46-7 |
|---|---|
Molekularformel |
C21H21NO2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(4-pentylphenyl) 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO2/c1-2-3-4-5-17-10-13-20(14-11-17)24-21(23)15-12-18-6-8-19(16-22)9-7-18/h6-15H,2-5H2,1H3 |
InChI-Schlüssel |
ZPALCVHFGUSKFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
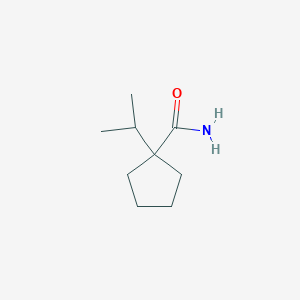
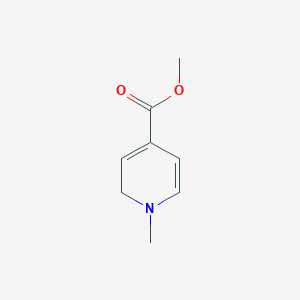
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
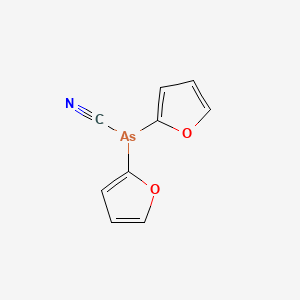

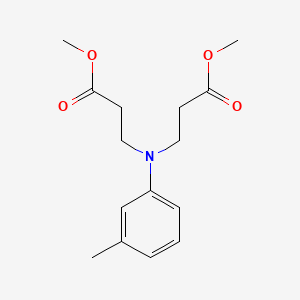
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
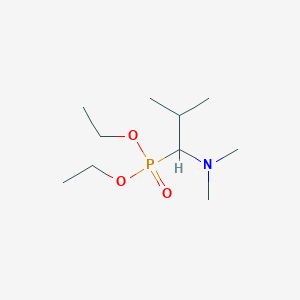
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
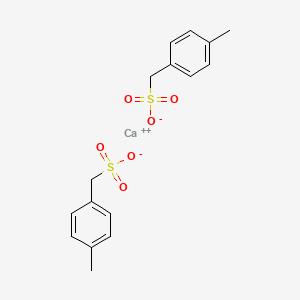
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

